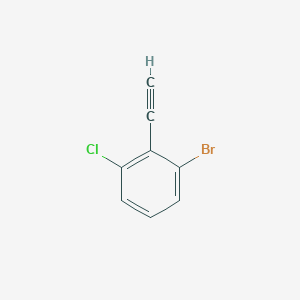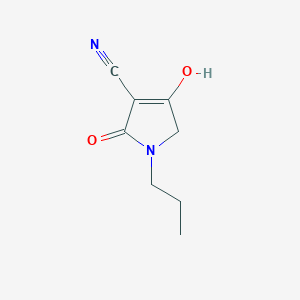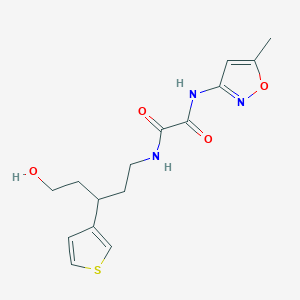![molecular formula C12H12N6O4S2 B2449119 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034466-09-4](/img/structure/B2449119.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H12N6O4S2 and its molecular weight is 368.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
One area of research has been the synthesis of compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, exploring their complex formation and structural characteristics. Studies demonstrate innovative methods to synthesize thiadiazolobenzamide derivatives and their complexes with metals such as Ni and Pd. These complexes were characterized using various spectroscopic methods and X-ray crystallography to understand their molecular structure and bonding Adhami et al., 2012. Similarly, research into the synthesis of sulfonamide derivatives carrying a biologically active moiety has revealed their potential as VEGFR-2 inhibitors, showcasing the compound's relevance in therapeutic applications Ghorab et al., 2016.
Catalytic Applications
The compound and its derivatives have also been investigated for their catalytic properties. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was studied for its role as a homogeneous catalyst in the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media, highlighting its potential in facilitating multi-component reactions (MCR) Khazaei et al., 2015.
Biological Activities
The biological activities of sulfonamide derivatives, including those with structures similar to this compound, have been a focal point of research. Novel sulfonamides have been designed and evaluated for their anticancer properties across various cancer cell lines, showing promising activity as cytotoxic agents and VEGFR-2 inhibitors Ghorab et al., 2016. Additionally, the investigation into the inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating specific moieties suggests potential therapeutic applications in targeting tumor-associated isoforms Alafeefy et al., 2015.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to act as condensing agents . They facilitate the formation of amides and esters from carboxylic acids and amines or alcohols .
Mode of Action
The compound likely interacts with its targets through a condensation reaction. First, the carboxylic acid reacts with the compound to form an active ester. This ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the formation of amides and esters. By facilitating the condensation of carboxylic acids and amines or alcohols, it can influence the synthesis of peptides and other bioactive molecules .
Pharmacokinetics
The by-product of the reaction with similar compounds is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.
Result of Action
The result of the compound’s action is the formation of amides or esters from carboxylic acids and amines or alcohols. This can lead to the synthesis of peptides and other bioactive molecules .
Action Environment
The reactions facilitated by this compound can proceed under atmospheric conditions without drying of the solvent . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as temperature, humidity, and solvent conditions.
Biochemical Analysis
Biochemical Properties
The compound N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is known to interact with various biomolecules. It has been used as a condensing agent in the synthesis of amides and esters This suggests that it may interact with enzymes and proteins involved in these biochemical reactions
Molecular Mechanism
The molecular mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves the formation of active esters. The carboxylic acid reacts with the compound to form an active ester, which can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known to participate in the synthesis of amides and esters , suggesting it may interact with enzymes or cofactors involved in these pathways
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O4S2/c1-21-11-14-9(15-12(16-11)22-2)6-13-24(19,20)8-5-3-4-7-10(8)18-23-17-7/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXKHHNZLCODSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=NSN=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2449037.png)


![5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B2449044.png)


![(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide](/img/structure/B2449049.png)

![4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol](/img/structure/B2449052.png)
![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol](/img/structure/B2449056.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2449058.png)
![Lithium 1-cyclobutyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2449059.png)
